molecular formula C22H21ClN2O5 B2368482 5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one CAS No. 898421-12-0

5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Cat. No. B2368482
CAS RN: 898421-12-0
M. Wt: 428.87
InChI Key: UDDXAYKPFKKPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H21ClN2O5 and its molecular weight is 428.87. The purity is usually 95%.
BenchChem offers high-quality 5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Molecule

CHEMBL1554905 is a bioactive molecule with drug-like properties . It’s part of the ChEMBL database, which brings together chemical, bioactivity, and genomic data to aid in the translation of genomic information into effective new drugs .

Inhibition of LDHA

CHEMBL1554905 has been tested for its ability to inhibit recombinant human full-length N-terminal His-tagged LDHA (Lactate Dehydrogenase A) . LDHA is an enzyme that plays a crucial role in the Warburg effect, where cancer cells predominantly produce energy by a high rate of glycolysis followed by lactic acid fermentation in the cytosol, rather than by a comparatively low rate of glycolysis followed by oxidation of pyruvate in mitochondria as in most normal cells.

Suzuki–Miyaura Coupling

While not directly related to CHEMBL1554905, the compound’s structure suggests potential applications in Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds. The process is mild, functional group tolerant, and uses relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

Biological Potential of Indole Derivatives

Although not directly linked to CHEMBL1554905, the compound’s structure is similar to indole derivatives, which have shown diverse biological activities . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

5-[(2-chlorophenyl)methoxy]-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5/c23-18-5-2-1-4-16(18)14-30-21-15-29-17(12-19(21)26)13-24-7-9-25(10-8-24)22(27)20-6-3-11-28-20/h1-6,11-12,15H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDXAYKPFKKPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=CC=C3Cl)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-chlorobenzyl)oxy)-2-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4H-pyran-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.